1,3-dihydrospiro[indene-2,2'-pyrrolidine]
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Overview
Description
1,3-Dihydrospiro[indene-2,2’-pyrrolidine] is a chemical compound with the molecular formula C12H15N. It is characterized by a spirocyclic structure, where an indene and a pyrrolidine ring are connected through a shared carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydrospiro[indene-2,2’-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-pyrrolidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,2’-pyrrolidine] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1,3-dihydrospiro[indene-2,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indane-2,2’-pyrrolidine]
- Spiro[indoline-2,2’-pyrrolidine]
- Spiro[indene-2,2’-piperidine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-pyrrolidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
CAS No. |
781559-69-1 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
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